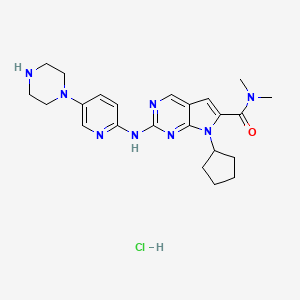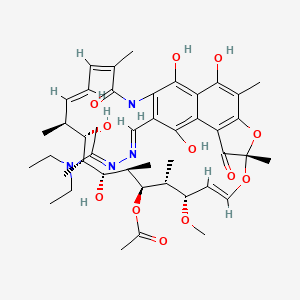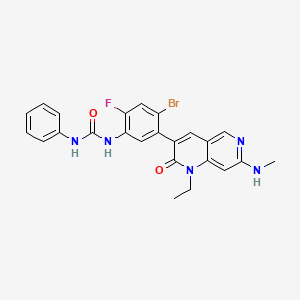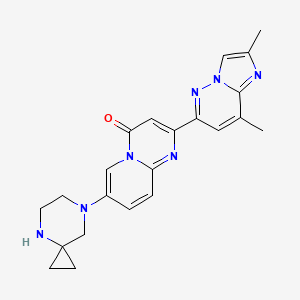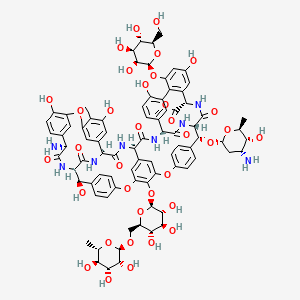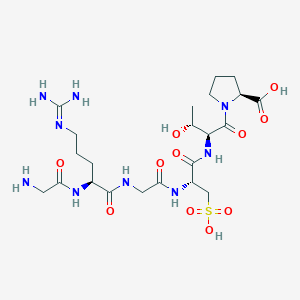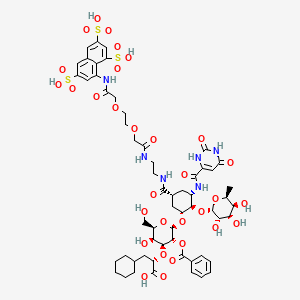
来那替尼
描述
Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is being developed by Turning Point Therapeutics, a wholly owned subsidiary of Bristol-Myers Squibb (BMS), for the treatment of locally advanced or metastatic solid tumours, including non-small cell lung cancer (NSCLC) .
Synthesis Analysis
Repotrectinib is a next-generation tyrosine kinase inhibitor rationally designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations .Molecular Structure Analysis
Repotrectinib was designed to efficiently bind with the active kinase conformation and avoid steric interference from a variety of clinically resistant mutations . Cocrystal structures of repotrectinib with wild-type TRKA and the TRKA G595R SFM variant elucidated how differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect potency and mutant selectivity .Chemical Reactions Analysis
Repotrectinib is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers .Physical And Chemical Properties Analysis
Repotrectinib is an oral, small-molecule kinase inhibitor of ROS1 and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is taken by mouth .科学研究应用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Repotrectinib is a next-generation tyrosine kinase inhibitor designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations . It has been approved for the treatment of adults with locally advanced or metastatic ROS1-positive NSCLC . It has shown high and durable responses with a manageable safety profile in patients with ROS1-positive locally advanced or metastatic NSCLC who were naïve to a TKI or previously treated with 1 TKI and no chemotherapy .
Overcoming Resistance Mutations
Repotrectinib is designed to inhibit ROS1 and TRK fusion, even in the presence of resistance mutations such as solvent-front mutations . This makes it a potential solution for patients who experience disease progression due to acquired resistance to other tyrosine kinase inhibitors .
Treatment of Other Solid Tumors
Apart from NSCLC, repotrectinib is also being developed for the treatment of other locally advanced or metastatic solid tumors . Clinical studies of repotrectinib are ongoing in several countries in patients with various solid tumors, including primary central nervous system cancer .
Use in Pediatric Patient Populations
Repotrectinib is not only being studied in adult populations but also in pediatric patient populations for the treatment of NSCLC and other solid tumors .
Preclinical Investigation in Multiple Myeloma
There is ongoing preclinical investigation of repotrectinib in multiple myeloma in the USA . This suggests potential applications of repotrectinib in hematological malignancies.
Brain Accumulation and Intestinal Disposition
Research has shown that ABCB1 and ABCG2 control brain accumulation and intestinal disposition of repotrectinib . This could have implications for the treatment of brain tumors and for understanding the drug’s absorption and distribution in the body.
Oral Availability and Tissue Distribution
The roles of multidrug efflux transporters ABCB1 and ABCG2, the OATP1A/1B uptake transporter(s), and the CYP3A complex in the pharmacokinetics and tissue distribution of repotrectinib have been explored . Understanding these factors can help optimize the drug’s oral availability and distribution in the body.
Breakthrough Therapy Designations
Repotrectinib has been granted three Breakthrough Therapy Designations (BTDs) by the FDA for the treatment of patients with ROS1-positive metastatic NSCLC who have not been treated with a ROS1 TKI, who have been previously treated with one ROS1 TKI and who have not received prior platinum-based chemotherapy, and advanced solid tumors that have an NTRK gene fusion who have progressed following treatment with one or two prior TRK TKIs (with or without prior chemotherapy) and have no satisfactory alternative treatments .
作用机制
Repotrectinib, also known as TPX-0005, is a next-generation tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of various cancers . This article will delve into the mechanism of action of Repotrectinib, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Repotrectinib primarily targets the proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and the tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . These targets are known oncogenic drivers in a variety of different tumor types .
Mode of Action
Repotrectinib interacts with its targets by inhibiting their activity. It was specifically designed to address resistance in the treatment of non-small cell lung cancer (NSCLC), particularly due to mutations in the ROS1 gene . Repotrectinib possesses a compact macrocyclic structure that both limits adverse interactions with resistance mutation hotspots and targets mutations in the solvent-front region .
Biochemical Pathways
The primary biochemical pathway affected by Repotrectinib involves the inhibition of ROS1, TRKA–C, and ALK . These gene fusions have ligand-independent constitutive catalytic activity, which activates signaling pathways that regulate cell survival and growth . By inhibiting these targets, Repotrectinib disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of Repotrectinib involve its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . The elimination of Repotrectinib and its steady-state pharmacokinetics are time-dependent because of the autoinduction of CYP3A4 . After a single, radiolabelled dose of Repotrectinib 160 mg, the majority (88.8%) of the dose was recovered in the feces (50.6% as unchanged drug) and 4.8% of the dose was recovered in the urine (0.56% as unchanged drug) .
Result of Action
The result of Repotrectinib’s action is the inhibition of the growth of cancer cells. It is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers . In clinical trials, Repotrectinib achieved confirmed responses in patients with ROS1 or NTRK3 fusion–positive cancers who had relapsed on earlier-generation TKIs due to ROS1 or TRKC solvent-front substitution-mediated resistance .
Action Environment
The action of Repotrectinib can be influenced by various environmental factors. For instance, the presence of certain mutations can lead to resistance to the drug . Repotrectinib has been designed to overcome this resistance by targeting mutations in the solvent-front region . Furthermore, the drug’s efficacy can be influenced by the tumor microenvironment, although specific details on this aspect are currently limited.
安全和危害
未来方向
Repotrectinib continued to demonstrate high response rates and durable responses, including robust intracranial responses, in patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer who were TKI-naïve or previously treated with one TKI and no chemotherapy . Future studies will help doctors determine how best to use the different ROS1-targeted drugs in individual patients .
属性
IUPAC Name |
(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXCOQUIZNHB-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1802220-02-5 | |
| Record name | Repotrectinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repotrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | REPOTRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





